4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactionsThe trifluoromethyl group is then introduced to the pyridine ring, and finally, the piperazinone moiety is attached through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazinone structure may interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile: Another quinoxaline derivative with applications in OLEDs.
4,5-Diamino-3,6-dibromophthalonitrile: Used in the synthesis of complex organic molecules
Uniqueness
Its trifluoromethyl group enhances stability and bioavailability, while the quinoxaline and piperazinone moieties provide versatile reactivity and biological activity .
Properties
IUPAC Name |
4-(quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)16-10-13(3-4-25-16)27-8-7-26(11-17(27)28)18(29)12-1-2-14-15(9-12)24-6-5-23-14/h1-6,9-10H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEFWJDTAGMLFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=NC=CN=C3C=C2)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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